Cas no 252199-44-3 (N-methoxy-N,3,5-trimethylbenzamide)

N-Methoxy-N,3,5-trimethylbenzamide is a substituted benzamide derivative with applications in organic synthesis and pharmaceutical research. Its structure, featuring methoxy and methyl substituents, enhances its utility as an intermediate in the preparation of more complex molecules. The compound exhibits favorable stability under standard conditions, facilitating handling and storage. Its electron-rich aromatic system and amide functionality make it a versatile building block for nucleophilic or electrophilic modifications. The presence of sterically hindered groups may also influence selectivity in coupling reactions. This compound is particularly valued for its potential in medicinal chemistry, where such scaffolds are explored for bioactive molecule development.
N-methoxy-N,3,5-trimethylbenzamide structure
252199-44-3 structure
Product Name:N-methoxy-N,3,5-trimethylbenzamide
CAS No:252199-44-3
MF:C11H15NO2
MW:193.242303133011
MDL:MFCD14707531
CID:1424626
PubChem ID:11499366
Update Time:2025-05-24

N-methoxy-N,3,5-trimethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-methoxy-N,3,5-trimethyl-
    • N-methoxy-N,3,5-trimethylbenzamide
    • MFCD14707531
    • AKOS008953152
    • CKA19944
    • SCHEMBL4719735
    • 252199-44-3
    • F1903-0116
    • MDL: MFCD14707531
    • Inchi: 1S/C11H15NO2/c1-8-5-9(2)7-10(6-8)11(13)12(3)14-4/h5-7H,1-4H3
    • InChI Key: YXNAZHRCVIKJDU-UHFFFAOYSA-N
    • SMILES: O(C)N(C)C(C1C=C(C)C=C(C)C=1)=O

Computed Properties

  • Exact Mass: 193.11035
  • Monoisotopic Mass: 193.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • PSA: 29.54

N-methoxy-N,3,5-trimethylbenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB421308-1 g
N-Methoxy-N,3,5-trimethylbenzamide
252199-44-3
1g
€467.00 2023-04-24
abcr
AB421308-5 g
N-Methoxy-N,3,5-trimethylbenzamide
252199-44-3
5g
€722.60 2023-04-24
abcr
AB421308-10 g
N-Methoxy-N,3,5-trimethylbenzamide
252199-44-3
10g
€935.60 2023-04-24
abcr
AB421308-25 g
N-Methoxy-N,3,5-trimethylbenzamide
252199-44-3
25g
€1361.60 2023-04-24
TRC
N302851-100mg
N-Methoxy-N,3,5-trimethylbenzamide
252199-44-3
100mg
$ 70.00 2022-06-03
TRC
N302851-500mg
N-Methoxy-N,3,5-trimethylbenzamide
252199-44-3
500mg
$ 295.00 2022-06-03
TRC
N302851-1g
N-Methoxy-N,3,5-trimethylbenzamide
252199-44-3
1g
$ 455.00 2022-06-03
Life Chemicals
F1903-0116-0.25g
N-methoxy-N,3,5-trimethylbenzamide
252199-44-3 95%+
0.25g
$352.0 2023-09-07
Life Chemicals
F1903-0116-0.5g
N-methoxy-N,3,5-trimethylbenzamide
252199-44-3 95%+
0.5g
$371.0 2023-09-07
Life Chemicals
F1903-0116-1g
N-methoxy-N,3,5-trimethylbenzamide
252199-44-3 95%+
1g
$391.0 2023-09-07

N-methoxy-N,3,5-trimethylbenzamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:252199-44-3)N-methoxy-N,3,5-trimethylbenzamide
Order Number:A1149757
Stock Status:in Stock
Quantity:2g/10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:11
Price ($):703.0/1252.0
Email:sales@amadischem.com

Additional information on N-methoxy-N,3,5-trimethylbenzamide

N-Methoxy-N,3,5-Trimethylbenzamide (CAS No. 252199-44-3): A Comprehensive Overview

N-Methoxy-N,3,5-trimethylbenzamide is a versatile organic compound with the CAS registry number 252199-44-3. This compound is widely recognized in the field of organic chemistry for its unique structural properties and diverse applications. The molecule consists of a benzamide backbone with three methyl groups attached to the nitrogen atom and two additional methyl substituents on the benzene ring at positions 3 and 5. This specific substitution pattern contributes to its stability and reactivity, making it a valuable intermediate in various chemical syntheses.

The synthesis of N-methoxy-N,3,5-trimethylbenzamide typically involves the reaction of an appropriate benzamide derivative with methylating agents under controlled conditions. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses of this compound, reducing production costs and minimizing environmental impact. Its ability to act as a nucleophile or electrophile depending on the reaction conditions makes it a versatile building block in organic synthesis.

One of the most notable applications of N-methoxy-N,3,5-trimethylbenzamide is in the pharmaceutical industry. It serves as an intermediate in the synthesis of bioactive compounds, including potential drug candidates for treating various diseases. For instance, researchers have explored its role in developing inhibitors for enzymes involved in cancer progression. The compound's ability to form stable amide bonds facilitates its integration into complex molecular architectures.

In addition to its pharmaceutical applications, N-methoxy-N,3,5-trimethylbenzamide has found utility in materials science. It is used as a precursor for synthesizing advanced polymers and coatings with tailored properties. Recent studies have highlighted its potential in creating self-healing materials due to its ability to participate in reversible covalent bond formations.

The chemical stability of N-methoxy-N,3,5-trimethylbenzamide under various conditions has been extensively studied. It exhibits resistance to hydrolysis and oxidation, which enhances its suitability for industrial applications. Furthermore, its low toxicity profile makes it a safer alternative to other similar compounds in certain processes.

From an environmental perspective, the compound's biodegradability has been a focus of recent research. Studies indicate that under aerobic conditions, N-methoxy-N,3,5-trimethylbenzamide undergoes microbial degradation efficiently, reducing its persistence in the environment. This property aligns with global efforts to develop eco-friendly chemical processes.

In conclusion, N-methoxy-N,3,5-trimethylbenzamide (CAS No. 252199-44-3) is a multifaceted compound with significant contributions across various scientific domains. Its structural versatility, coupled with recent advancements in synthesis and application techniques, positions it as a key player in modern chemical research and industry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:252199-44-3)N-methoxy-N,3,5-trimethylbenzamide
A1149757
Purity:99%/99%
Quantity:2g/10g
Price ($):703.0/1252.0
Email